Introduction: The Strategic Role of Sterically Demanding Phosphines in Catalysis
Introduction: The Strategic Role of Sterically Demanding Phosphines in Catalysis
An In-depth Technical Guide to Di(o-tolyl)phosphine: A Keystone Ligand in Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition-metal catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the vast arsenal of ligands, phosphines have established themselves as a cornerstone, offering a remarkable ability to tune the electronic and steric properties of a metal center.[1] Di(o-tolyl)phosphine (CAS 29949-64-2), a secondary phosphine ligand, exemplifies the strategic implementation of steric hindrance to influence catalytic outcomes. The presence of two ortho-methylphenyl (o-tolyl) groups creates a sterically congested environment around the phosphorus atom, which in turn dictates the coordination geometry, stability, and reactivity of its metal complexes.
This guide provides a comprehensive technical overview of Di(o-tolyl)phosphine, moving from its fundamental physicochemical properties and synthesis to its mechanistic role and practical applications in cross-coupling reactions—a class of transformations vital to modern organic synthesis and pharmaceutical development.[2]
Physicochemical Properties and Structural Attributes
Understanding the inherent properties of Di(o-tolyl)phosphine is the foundation for its effective application. These characteristics influence its handling, stability, and interaction with metal catalysts.
Core Identification and Properties
Di(o-tolyl)phosphine, also known as Bis(2-methylphenyl)phosphine, is a solid at room temperature with a relatively low melting point.[3] Its key physical and chemical identifiers are summarized below.
| Property | Value | Reference |
| CAS Number | 29949-64-2 | [3][4] |
| Molecular Formula | C₁₄H₁₅P | [4] |
| Molecular Weight | 214.24 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 42-46 °C | [5] |
| Flash Point | > 110 °C (closed cup) | |
| Synonyms | Bis(2-methylphenyl)phosphine | [3] |
Structural Rationale: The Importance of the ortho-Tolyl Group
The defining feature of this ligand is the ortho-methyl substitution on the phenyl rings. This has profound stereoelectronic consequences:
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Steric Bulk: The methyl groups significantly increase the steric footprint of the ligand. This bulk is often quantified by the ligand's cone angle. While the exact cone angle for the secondary Di(o-tolyl)phosphine is not widely reported, the related tertiary ligand, Tri(o-tolyl)phosphine, possesses a very large cone angle of 194°.[6] This steric hindrance is critical for promoting reductive elimination from the metal center, a key step in many catalytic cycles.[7] It also tends to stabilize lower coordination numbers, which can open up vacant sites for substrate binding.[2]
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Electronic Effects: The methyl groups are weakly electron-donating, which increases the electron density on the phosphorus atom. This enhances the ligand's σ-donating ability, which can influence the rate of oxidative addition, another crucial step in catalysis.[2][7]
The interplay between these steric and electronic factors is what allows Di(o-tolyl)phosphine to be an effective ligand in a wide array of challenging cross-coupling reactions.
Synthesis of Di(o-tolyl)phosphine
The synthesis of phosphine ligands is a well-established field, typically involving the formation of phosphorus-carbon bonds.[8] A common and logical route to Di(o-tolyl)phosphine proceeds through the reduction of its corresponding phosphine chloride precursor, Di(o-tolyl)chlorophosphine.
Conceptual Synthesis Workflow
The overall process involves two main stages: the formation of the P-Cl precursor from a Grignard reagent and phosphorus trichloride, followed by reduction to the secondary phosphine.
Caption: The role of bulky phosphine ligands in a catalytic cycle.
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Oxidative Addition (R-X + Pd(0)L₂ → R-Pd(II)(X)L₂): The electron-donating nature of the tolyl groups enriches the palladium center, making it more nucleophilic and potentially accelerating its addition to the organohalide.
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Reductive Elimination (R¹-Pd(II)(R²)L₂ → R¹-R² + Pd(0)L₂): This is often the rate-determining step. The significant steric clash between the two o-tolyl groups on each ligand forces them to occupy a large volume around the metal. This steric pressure favors the formation of the product (R¹-R²) and the regeneration of the lower-coordinate, less-crowded Pd(0) catalyst, thereby accelerating the overall turnover rate. [7]
Relevance in Drug Discovery and Development
The cross-coupling reactions enabled by ligands like Di(o-tolyl)phosphine are not merely academic exercises; they are workhorse transformations in the synthesis of active pharmaceutical ingredients (APIs). The construction of carbon-carbon and carbon-heteroatom bonds is fundamental to assembling the complex molecular architectures found in modern therapeutics.
For instance, the Buchwald-Hartwig amination is widely used to install amine functionalities, which are prevalent in drug molecules for modulating solubility and binding to biological targets. [9]Similarly, the Suzuki coupling is a robust method for creating biaryl structures, a common motif in many drugs. The ability to fine-tune these reactions with specific ligands allows medicinal chemists to synthesize libraries of compounds efficiently for structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery pipeline.
Safety and Handling
As a reactive chemical, proper handling of Di(o-tolyl)phosphine is essential.
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Hazards: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [5]* Handling Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. [10]* Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place. Phosphines are susceptible to oxidation to the corresponding phosphine oxide, so minimizing exposure to air is critical for maintaining purity. [6]
Conclusion
Di(o-tolyl)phosphine is a powerful tool in the arsenal of the modern synthetic chemist. Its value lies not in its complexity, but in the rational design of its structure. The deliberate placement of methyl groups in the ortho positions imparts specific and advantageous steric and electronic properties that translate directly into enhanced catalytic performance. For researchers in academia and industry, particularly those engaged in the synthesis of complex molecules for pharmaceutical applications, a thorough understanding of how to leverage ligands like Di(o-tolyl)phosphine is essential for developing efficient, selective, and robust synthetic methodologies.
References
- MySkinRecipes. diphenyl(p-tolyl)phosphine oxide.
- Ereztech. Di(o-tolyl)chlorophosphine | Chlorodi(o-tolyl)phosphine | C14H14ClP.
- Strem. Di-o-tolylphosphine, min. 97%.
- Chemical e-data Search. CAS 29949-64-2 Di(o-tolyl)phosphine 29949642.
- Sigma-Aldrich. Di(o-tolyl)phosphine 97 29949-64-2.
-
Wikipedia. Tris(o-tolyl)phosphine. Available at: [Link]
- Alfa Chemistry. Phosphine Ligands - Catalysts.
- NIH National Center for Biotechnology Information. Synthesis and applications of high-performance P-chiral phosphine ligands.
- NINGBO INNO PHARMCHEM CO.,LTD. Phosphine Ligands in Catalysis: Exploring the Utility of Tri(o-tolyl)phosphine.
- PubChem. Di(p-tolyl)phosphine Oxide | C14H14OP+ | CID 13357841.
- DSpace@MIT. development and application of palladium-catalyzed - carbon-nitrogen bond forming reactions.
- ACS Central Science. Phosphorus-Based Catalysis.
-
PubChem. Tri-o-tolylphosphine | C21H21P | CID 80271. Available at: [Link]
- ChemScene. 2409-61-2 | Di-p-tolylphosphine oxide.
- ChemRxiv. Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application.
- Fisher Scientific. SAFETY DATA SHEET.
- ChemicalBook. Tri(o-tolyl)phosphine(6163-58-2) 1H NMR spectrum.
-
Royal Society of Chemistry. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids. Available at: [Link]
- University of Liverpool IT Services. Catalytic Synthesis of Phosphines and Related Compounds.
-
ACS Publications. Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study | Organometallics. Available at: [Link]
- TCI Chemicals. SAFETY DATA SHEET.
- abcr Gute Chemie. AB401828 | CAS 29949-64-2.
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 29949-64-2 Di(o-tolyl)phosphine 29949642 | Chemical e-data Search [en.chem-edata.com]
- 4. strem.com [strem.com]
- 5. AB401828 | CAS 29949-64-2 – abcr Gute Chemie [abcr.com]
- 6. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. fishersci.com [fishersci.com]
